Cannabitriol

Description

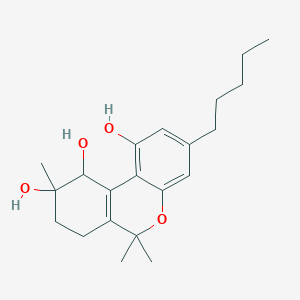

Structure

3D Structure

Properties

CAS No. |

11003-36-4 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |

InChI |

InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |

InChI Key |

ZLYNXDIDWUWASO-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |

Synonyms |

cannabitriol |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabitriol (CBT) is a lesser-known phytocannabinoid found in the Cannabis sativa plant. First reported in 1966, its complex chemical nature and low abundance have made it a challenging yet intriguing subject of study. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, synthesizing available data to support further research and development in the field of cannabinoid science. A notable point of clarification is the existence of different structural isomers referred to as this compound in scientific literature, leading to some ambiguity which this guide will address.

Chemical Structure and Isomerism

The term "this compound" has been used to describe at least two distinct chemical structures, leading to confusion in the literature regarding its molecular formula.

One identified structure of this compound possesses the molecular formula C21H30O4 and a molecular weight of approximately 346.47 g/mol .[1][2] This structure is frequently cited in various scientific contexts.

However, another compound, identified as (±)-trans-Cannabitriol , is listed in chemical databases such as PubChem with the molecular formula C20H28O4 and a molecular weight of approximately 332.43 g/mol .[3][4]

This guide will focus on the more predominantly cited C21H30O4 structure, while acknowledging the existence of the C20H28O4 isomer. The IUPAC name for one of the stereoisomers of the C21H30O4 structure is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol.[2] The existence of various stereoisomers, including (+)-CBT and racemic mixtures, has been noted.[2]

The initial isolation of a compound named "this compound" was reported by Obata and Ishikawa in 1966.[5] The structural elucidation of a this compound was later detailed by Chan, Magnus, and Watson in 1976, and further characterization of different isomers, including (+)-cannabitriol, was described by Elsohly and colleagues in 1977.[6][7]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are sparse. The following table summarizes the available information.

| Property | Value | Source(s) |

| Molecular Formula | C21H30O4 | [1][2] |

| Molecular Weight | 346.47 g/mol | [1][2] |

| Boiling Point | 500 °C (for "CBT C5") | [8] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | [9][10][11] |

It is important to note that the boiling point data is for a related compound and may not be representative of all this compound isomers. Cannabinoids are generally lipophilic and thus have low aqueous solubility.[9][11]

Spectroscopic Data

The structural elucidation of this compound has relied on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and structural confirmation of cannabinoids.[6][14] For this compound, GC-MS (Gas Chromatography-Mass Spectrometry) is often used, typically requiring derivatization (e.g., silylation) to increase volatility.[6] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.[6]

Pharmacological Properties

The pharmacological profile of this compound is not as extensively studied as that of major cannabinoids like THC and CBD. However, preliminary research suggests several potential therapeutic activities.

Mechanism of Action

The precise mechanism of action of this compound is not fully understood. It is believed to interact with the endocannabinoid system, though its binding affinities for the primary cannabinoid receptors, CB1 and CB2, are not well-defined.[6] Some evidence suggests a low affinity for the CB1 receptor, which would be consistent with its reported non-psychoactive nature.[6]

Potential Therapeutic Effects

-

Anti-estrogen and Aromatase Inhibition: this compound has been identified as a potential antiestrogen and aromatase inhibitor.[1] This suggests its potential application in the research of hormone-sensitive conditions.

-

Glaucoma: An early study indicated that this compound might reduce intraocular pressure, suggesting a potential therapeutic role in glaucoma.

-

Anti-inflammatory and Neuroprotective Properties: Some studies suggest that this compound may possess anti-inflammatory and neuroprotective properties, common among many cannabinoids.

The following table summarizes the known pharmacological activities of this compound.

| Activity | Target/Pathway | Evidence Level | Source(s) |

| Anti-estrogen | Estrogen Receptor | Preclinical | [1] |

| Aromatase Inhibition | Aromatase Enzyme | Preclinical | [1] |

| Intraocular Pressure Reduction | Not specified | Preclinical (in rabbits) |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and pharmacological testing of this compound are not widely published in a standardized format. The following sections provide a generalized overview based on common methodologies in cannabinoid research.

Isolation of this compound

The isolation of this compound from Cannabis sativa plant material typically involves the following steps:

-

Extraction: The dried and ground plant material is extracted with a non-polar solvent such as hexane or ethanol.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of cannabinoids. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel cannabinoid like this compound.

Aromatase Inhibition Assay (General Protocol)

While a specific protocol for testing this compound's effect on aromatase is not available, a general in vitro aromatase inhibition assay can be described as follows. This is a hypothetical workflow based on standard molecular biology techniques.

Conclusion

This compound remains a relatively understudied phytocannabinoid with a complex and somewhat ambiguous chemical identity. The clarification of its structural isomers is crucial for advancing research. The preliminary findings on its pharmacological properties, particularly as an antiestrogen and aromatase inhibitor, warrant further investigation. This technical guide has synthesized the available data to provide a foundational understanding of this compound's chemical structure and properties, highlighting the significant gaps in knowledge that future research must address to unlock its full therapeutic potential. Detailed experimental studies are needed to provide quantitative data on its physicochemical properties, confirm its pharmacological activities, and elucidate its mechanisms of action.

References

- 1. This compound, (+-) | C20H28O4 | CID 155804790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H30O4 | CID 11551959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 11003-36-4 | Benchchem [benchchem.com]

- 10. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. (+/-)9,10-Dihydroxy-delta6a(10a)-tetrahydrocannabinol and (+/-)8,9-dihydroxy-delta6a(10a)-tetrahydrocannabinol: 2 new cannabinoids from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The structure of this compound | Semantic Scholar [semanticscholar.org]

The Discovery and Isolation of Cannabitriol: A Technical Guide

Abstract

Cannabitriol (CBT) is a minor phytocannabinoid that has been part of the scientific record for over half a century. Despite its early discovery, it remains one of the less-studied cannabinoids. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the key scientific milestones and the methodologies employed. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical landscape of Cannabis sativa and the potential of its lesser-known constituents.

Introduction

This compound (CBT) is a structural analog of tetrahydrocannabinol (THC) and is recognized as one of the many cannabinoids produced by the Cannabis sativa plant. It is typically found in trace amounts and is considered to be an oxidation product of THC. The history of CBT is marked by a few key discoveries that have laid the groundwork for our current understanding of this compound. This guide will walk through the timeline of its discovery, the elucidation of its structure, and the methods used to isolate and characterize it.

Historical Timeline and Key Discoveries

The journey of this compound from an unknown plant constituent to a characterized molecule involved several key research efforts over more than a decade.

| Year | Researchers | Key Discovery/Contribution | Source |

| 1966 | Obata and Ishikawa | First isolation of a Gibbs-positive compound, later identified as this compound, from Japanese hemp. | Agricultural and Biological Chemistry |

| 1976 | Chan, Magnus, and Watson | Elucidation of the chemical structure of this compound. | Experientia |

| 1977 | ElSohly, El-Feraly, and Turner | Isolation and characterization of (+)-cannabitriol from a Cannabis sativa L. extract. | Lloydia |

Isolation and Characterization Methodologies

Extraction from Plant Material

The initial step in isolating this compound involves extracting the cannabinoids from the cannabis plant material. A common method for this is solvent extraction.

Experimental Protocol: Generalized Hexane Extraction

-

Preparation of Plant Material: Dried and ground Cannabis sativa plant material (buds, leaves) is used as the starting material.

-

Solvent Extraction: The plant material is subjected to extraction with a non-polar solvent, such as hexane, to isolate the cannabinoids and other lipophilic compounds. This can be done using a Soxhlet apparatus or by simple maceration.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude cannabis extract.

-

Further Purification: The crude extract, which contains a complex mixture of cannabinoids, terpenes, and other compounds, requires further purification to isolate this compound.

Chromatographic Separation

Chromatography is a crucial step for separating individual cannabinoids from the complex crude extract.

Experimental Protocol: Generalized Column Chromatography

-

Stationary Phase Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or alumina.

-

Sample Loading: The crude cannabis extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A series of solvents or a solvent gradient of increasing polarity is passed through the column. Different cannabinoids will travel down the column at different rates depending on their polarity and interaction with the stationary phase.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis of Fractions: Each fraction is analyzed using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest, in this case, this compound.

Structural Elucidation and Characterization

Once a purified compound is obtained, various spectroscopic methods are used to determine its chemical structure and stereochemistry.

Analytical Techniques Employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique was used in the characterization of (+)-cannabitriol. It separates compounds based on their volatility and provides information about their molecular weight and fragmentation pattern, which aids in identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the stereochemistry of chiral molecules like this compound.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound.

Biosynthesis and Chemical Properties

This compound is not believed to be directly synthesized by the enzymatic pathways that produce major cannabinoids like THCA and CBDA. Instead, it is considered a degradation product.

Biosynthesis Pathway

The formation of this compound is primarily the result of the oxidation of Tetrahydrocannabinol (THC). This process can occur both within the plant as it ages and is exposed to light and air, and also as a metabolite in cannabis users.

Potential Signaling Pathways and Mechanism of Action

The pharmacology of this compound has been studied to a much lesser extent than that of major cannabinoids like THC and CBD. However, some potential biological activities have been identified, suggesting interactions with certain signaling pathways. It is important to note that the following pathways are based on preliminary findings and analogies with other cannabinoids, and CBT-specific research is limited.

Endocannabinoid System Interaction

Like other cannabinoids, it is hypothesized that CBT may interact with the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. However, the exact nature and affinity of this interaction are not well-defined.

Aromatase Inhibition

Research has suggested that this compound may act as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, CBT could potentially modulate estrogen levels.

Conclusion and Future Directions

This compound represents a small but intriguing piece of the complex chemical puzzle of Cannabis sativa. Its discovery and characterization in the mid-20th century were significant achievements in natural product chemistry. However, the lack of extensive research into its pharmacological properties leaves many questions unanswered. Future research should focus on elucidating the specific molecular targets of CBT and its signaling pathways to better understand its potential therapeutic applications, particularly in the context of its antiestrogenic and aromatase-inhibiting properties. The development of efficient synthetic routes would also facilitate more in-depth biological studies.

A Technical Guide to the Pharmacology and Putative Mechanism of Action of Cannabitriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, yet limited, scientific information on Cannabitriol (CBT). A significant portion of the experimental details provided is based on established protocols for other cannabinoids, as specific research on CBT is scarce. This document is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

This compound (CBT) is a lesser-known phytocannabinoid first identified in 1966.[1] It exists as a trace component in the Cannabis sativa plant and is also a metabolite of Δ⁹-tetrahydrocannabinol (THC).[1] Despite its early discovery, research into the pharmacological properties and mechanism of action of CBT has been exceptionally limited. Preliminary computational studies and minimal experimental data suggest potential interactions with hormonal pathways, but comprehensive in vitro and in vivo studies are largely absent from the scientific literature. This guide aims to consolidate the existing data and provide a framework of established experimental protocols relevant to cannabinoid research that could be applied to elucidate the pharmacology of CBT.

Known and Hypothesized Mechanisms of Action

The primary mechanism of action for this compound has not been empirically established. However, the existing literature points toward two main putative pathways:

-

Aromatase Inhibition and Antiestrogenic Effects: Computational molecular docking studies have suggested that CBT may act as an aromatase inhibitor.[2][3] Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, CBT could potentially reduce estrogen levels, leading to antiestrogenic effects. This has positioned CBT as a compound of interest in estrogen-dependent conditions, such as certain types of breast cancer. However, these findings are based on in silico models and await confirmation from in vitro enzymatic assays and in vivo studies.[2][3]

-

Interaction with Cannabinoid Receptors: There is a significant lack of data regarding CBT's binding affinity and efficacy at the cannabinoid receptors CB1 and CB2. Its structural similarity to THC, a known CB1 and CB2 agonist, suggests a potential interaction. However, without experimental data, it is unknown whether CBT acts as an agonist, antagonist, or allosteric modulator at these receptors. Some sources speculate it might even mitigate the psychoactive effects of THC, but this remains unproven.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative pharmacological data for this compound. To facilitate future research and data comparison, the following table is provided as a template for characterizing CBT.

| Parameter | Value | Method | Reference |

| CB1 Receptor Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |

| CB2 Receptor Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |

| Aromatase Inhibition (IC50) | Not Determined | In vitro Aromatase Assay | |

| Estrogen Receptor α Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |

| Estrogen Receptor β Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |

| Cytotoxicity (LC50) | 0.650 ± 0.004 µg/ml | Brine Shrimp Lethality Assay | [2][3] |

Note: The only available quantitative data is from a preliminary cytotoxicity screen.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the pharmacology of this compound. These protocols are based on established methods used for other cannabinoids.

This protocol describes a competitive radioligand binding assay to determine the binding affinity of CBT for CB1 and CB2 receptors.

-

Materials:

-

HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]-CP-55,940).

-

Unlabeled CBT.

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest HEK-293 cells expressing either CB1 or CB2 receptors. Homogenize cells in cold buffer and centrifuge to pellet the cell debris. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add varying concentrations of unlabeled CBT.

-

Radioligand Addition: Add a constant concentration of the radioligand (e.g., [³H]-CP-55,940) to each well.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known cannabinoid ligand) from total binding. Determine the IC50 value (concentration of CBT that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol details a radiometric assay to measure the inhibition of aromatase by CBT.

-

Materials:

-

Human placental microsomes (as a source of aromatase).

-

[³H]-Androstenedione (substrate).

-

NADPH (cofactor).

-

CBT at various concentrations.

-

Letrozole or Anastrozole (positive control).

-

Chloroform and activated charcoal.

-

-

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine human placental microsomes, NADPH, and varying concentrations of CBT or a positive control.

-

Initiate Reaction: Add [³H]-androstenedione to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding chloroform.

-

Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The product of the reaction, tritiated water ([³H]₂O), will be in the aqueous phase.

-

Charcoal Treatment: Add activated charcoal to the aqueous phase to adsorb any remaining unmetabolized [³H]-androstenedione. Centrifuge to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of CBT. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBT concentration.

-

This is a simple, preliminary assay to assess the general cytotoxicity of a compound.

-

Materials:

-

Artemia salina (brine shrimp) eggs.

-

Artificial seawater.

-

CBT dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

96-well plates or small vials.

-

-

Procedure:

-

Hatching Brine Shrimp: Hatch the Artemia salina eggs in artificial seawater with aeration for 24-48 hours.

-

Assay Setup: Add a defined number of brine shrimp nauplii (larvae), typically 10-15, to each well or vial containing artificial seawater.

-

Compound Addition: Add different concentrations of CBT to the wells. Include a solvent control and a positive control (e.g., potassium dichromate).

-

Incubation: Incubate the plates for 24 hours under light.

-

Mortality Count: After 24 hours, count the number of dead (immotile) nauplii in each well.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration of CBT that causes 50% mortality) using probit analysis or other statistical methods.[4][5][6][7][8]

-

Visualizations

Conclusion and Future Directions

This compound remains an enigmatic member of the phytocannabinoid family. While early computational data hints at a potential role as an aromatase inhibitor, the lack of robust pharmacological studies severely limits our understanding of its mechanism of action, therapeutic potential, and safety profile. The immediate priorities for CBT research should be:

-

In Vitro Validation: Conducting enzymatic assays to confirm or refute the hypothesized aromatase inhibition.

-

Receptor Profiling: Performing comprehensive receptor binding and functional assays for CB1, CB2, and other relevant targets (e.g., estrogen receptors).

-

In Vivo Studies: Following promising in vitro results, investigating the effects of CBT in relevant animal models to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy.

The protocols and frameworks provided in this guide offer a clear path forward for researchers to begin to unravel the pharmacology of this compound, a compound that has remained in the scientific shadows for far too long.

References

- 1. Failure of cannabinoid compounds to stimulate estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicinearticle.com [medicinearticle.com]

- 8. ijhsr.org [ijhsr.org]

Early Research on Cannabitriol (CBT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabitriol (CBT) is a lesser-known phytocannabinoid first identified in cannabis in the mid-20th century. As a metabolite of tetrahydrocannabinol (THC), its presence in the plant is typically in trace amounts. Early research into CBT was limited but has laid the groundwork for future investigation into its potential therapeutic applications. This technical guide provides an in-depth overview of the foundational research on CBT, focusing on its isolation, structure elucidation, and initial pharmacological assessments. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Isolation and Structure Elucidation

The initial discovery and characterization of this compound were pivotal moments in cannabinoid research, distinguishing it as a unique compound within the complex chemical matrix of Cannabis sativa.

Isolation of (+)-Cannabitriol

In 1977, Elsohly and his team were the first to report the isolation and characterization of (+)-cannabitriol from a Cannabis sativa L. extract.[1]

The detailed experimental protocol for the isolation of (+)-cannabitriol is outlined below, based on the abstract of the 1977 study by Elsohly et al.[1]

-

Extraction: The initial step involved the extraction of cannabinoids from the plant material.

-

Chromatography: The extract was then subjected to chromatographic techniques to separate the various components.

-

Purification: Further purification steps were employed to isolate individual cannabinoids, including (+)-cannabitriol.

-

Characterization: The isolated compound was then characterized using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Optical Rotation

-

Ultraviolet Spectrophotometry

Structure Elucidation

Prior to its definitive isolation and characterization, the chemical structure of this compound was elucidated by Chan, Magnus, and Watson in 1976.[2] Their work provided the foundational understanding of the molecule's atomic arrangement.

Early Pharmacological Studies

Initial pharmacological investigations into this compound explored its effects in a few key areas, including its potential impact on intraocular pressure and its cytotoxic and anti-estrogenic properties.

Effects on Intraocular Pressure

A 1984 study by ElSohly and colleagues investigated the effects of various cannabinoids, including presumably CBT, on intraocular pressure (IOP) in rabbits.[3] The abstract of this study indicates that thirty-two different cannabinoids were tested for their ability to reduce IOP.[3]

The general methodology described in the abstract of the 1984 study is as follows:[3]

-

Animal Model: Rabbits were used as the in vivo model.

-

Test Compounds: A total of 32 different cannabinoids were evaluated.

-

Administration: Compounds were administered intravenously, with a few also tested topically in mineral oil. Water-soluble derivatives were tested topically in an aqueous solution.

-

Outcome Measure: The primary outcome was the measurement of changes in intraocular pressure.

Due to the unavailability of the full-text article, specific quantitative data on the percentage of IOP reduction for this compound from this study cannot be provided.

Aromatase Inhibition and Cytotoxicity

A more recent study in 2020 by Baroi and colleagues explored the potential of various cannabinoids, including this compound, as aromatase inhibitors and their cytotoxic effects.[4][5] This research involved molecular docking studies and a brine shrimp lethality assay.[4][5]

| Compound | LC50 (µg/mL) ± SD | R² |

| This compound (CBT) | 0.650 ± 0.004 | 0.9882 |

| Cannabidiorcol | 0.348 ± 0.002 | 0.9853 |

| Cannabiripsol | 12.95 ± 1.234 | 0.9897 |

| Vincristine Sulfate (Reference) | 0.316 ± 0.003 | 0.9882 |

| Data sourced from Baroi et al., 2020.[4][5] |

The brine shrimp lethality bioassay is a preliminary toxicity screening method. The protocol, as can be inferred from the study by Baroi et al. (2020), is as follows:[4][5]

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours to obtain the nauplii (larvae).

-

Preparation of Test Solutions: The test compound (this compound) is dissolved in a suitable solvent and then diluted with artificial seawater to various concentrations.

-

Exposure: A specific number of nauplii are introduced into each test solution.

-

Incubation: The nauplii are incubated for a set period, typically 24 hours.

-

Mortality Assessment: The number of dead nauplii in each concentration is counted.

-

Data Analysis: The lethal concentration 50 (LC50), which is the concentration of the compound that kills 50% of the brine shrimp, is calculated.

References

- 1. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of this compound | Semantic Scholar [semanticscholar.org]

- 3. Cannabinoids in glaucoma II: the effect of different cannabinoids on intraocular pressure of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 5. banglajol.info [banglajol.info]

Cannabitriol (CBT): An In-depth Technical Guide on its Natural Occurrence, Distribution, and Analysis in Cannabis Cultivars

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabitriol (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in trace amounts within select Cannabis sativa cultivars. Its structural similarity to tetrahydrocannabinol (THC), coupled with its low natural abundance, presents significant challenges to its isolation, quantification, and pharmacological characterization. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the natural occurrence and distribution of CBT. It outlines generalized experimental protocols for its analysis and presents a conceptual framework for future research into its potential biological activities. Due to the nascent stage of CBT research, this document also highlights the significant gaps in our understanding of its quantitative distribution and specific signaling pathways.

Natural Occurrence and Distribution of this compound (CBT)

This compound is considered a rare or minor cannabinoid, meaning it is not found in every cannabis plant and, when present, exists in very minute quantities. Its natural occurrence is limited to only a few cannabis cultivars, primarily marijuana-type plants rather than industrial hemp. The scarcity of CBT makes its extraction and the acquisition of sufficient quantities for research purposes a primary challenge for scientists.

At least nine distinct isomers of this compound have been identified, with cannabicitran (CBT-C) being one of the more commonly referenced forms. The biosynthesis of CBT is not as well-defined as that of major cannabinoids like THC and CBD. It is believed that some forms of CBT may be derivatives of Cannabichromene (CBC), while others may be metabolites formed from the degradation of THC.[1][2]

Quantitative Data on CBT in Cannabis Cultivars

A thorough review of the current scientific literature reveals a significant lack of quantitative data on the concentration of this compound in various cannabis cultivars. While its presence as a trace component is acknowledged, specific percentages or concentrations in named strains are not documented in published research. This gap in knowledge is a direct result of the analytical focus on more abundant and psychoactive cannabinoids.

To illustrate this data gap, the following table summarizes the current understanding of CBT's presence in cannabis.

| Cannabis Cultivar | Plant Part | This compound (CBT) Concentration (% dry weight) | Reference |

| Various Cultivars | Flower/Leaf | Not Quantified - Detected at Trace Levels | [3] |

| High-CBD Strains | Not Specified | Not Quantified - Presence suggested | [3] |

This table reflects the current lack of specific quantitative data for CBT in the public domain. Further research is required to populate this data set.

Experimental Protocols for the Analysis of this compound

While specific, validated protocols for the quantification of this compound are not widely published, established analytical methods for other cannabinoids can be adapted for its detection and measurement. The ideal method for cannabinoid quantification is generally considered to be High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][5]

Generalized Protocol for Quantification of Minor Cannabinoids, including CBT

This protocol is a generalized methodology adapted from standard practices for cannabinoid analysis and should be optimized and validated for the specific analysis of CBT.

2.1.1. Sample Preparation (Flower Material)

-

Drying and Homogenization: Dry the cannabis flower material to a constant weight. Grind the dried material into a homogeneous powder.

-

Extraction:

-

Accurately weigh approximately 100-500 mg of the homogenized plant material into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., a 9:1 methanol:chloroform mixture or ethanol) at a ratio of 10 mL per gram of sample.

-

Vortex the mixture for 1 minute.

-

Sonication in an ultrasonic bath for 15-30 minutes can enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.

-

Combine the supernatants.

-

-

Filtration and Dilution:

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibrated range of the analytical instrument.

-

2.1.2. Chromatographic and Mass Spectrometric Conditions (HPLC-MS/MS)

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column is commonly used for cannabinoid separation.[4]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve separation of CBT from other cannabinoids.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for CBT would need to be determined using a certified reference standard. This is a critical step for selective and sensitive quantification.

2.1.3. Calibration and Quantification

-

Prepare a series of calibration standards of a certified this compound reference material in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of CBT in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Pharmacological Activity

The pharmacological activity and specific signaling pathways of this compound are largely unknown.[6][7] Due to its structural similarity to THC, it is plausible that it may interact with the endocannabinoid system; however, preliminary suggestions indicate it is not psychoactive and may even mitigate some of the intoxicating effects of THC.

Some preliminary research and in-silico studies have suggested potential anti-estrogenic and aromatase inhibitory effects, as well as possible benefits in reducing intraocular pressure, which could be relevant for glaucoma.[6][8] However, these findings are preliminary and require substantial further investigation.

Given the lack of direct research on CBT's signaling, a diagram of a generalized cannabinoid receptor signaling pathway is provided below as a conceptual starting point for future investigation.

References

- 1. Cannabinoid Discoveries: Cannabicitran and this compound - Cannabis Tech [cannabistech.com]

- 2. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]

- 3. arvanna.com [arvanna.com]

- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound? [wellspringcbd.com]

- 7. What is the effect of Cannabinoids? (updated April 2023) [phytopluscbd.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Characteristics of Cannabitriol (CBT) Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabitriol (CBT) is a lesser-known phytocannabinoid found as a trace component in Cannabis sativa and as a metabolite of tetrahydrocannabinol (THC).[1] Despite its low abundance, CBT has garnered scientific interest for its potential therapeutic properties, notably as an antiestrogen and aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the structural characteristics of this compound isomers, focusing on their stereochemistry, physicochemical properties, and spectroscopic signatures. Detailed experimental protocols for isolation and characterization, where available in the public domain, are also presented, alongside a visualization of its proposed mechanism of action.

Core Molecular Structure and Isomerism

This compound is a terpenophenolic compound with the chemical formula C₂₁H₃₀O₄ and a molecular weight of approximately 346.47 g/mol .[2][3] Its structure features a dibenzo[c]chromene core, characteristic of many cannabinoids. The key structural feature of CBT that gives rise to its isomerism is the presence of multiple chiral centers.

The IUPAC name for one of the identified isomers is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol , which indicates the presence of stereocenters at the C-9 and C-10 positions.[2] The literature also makes reference to the isolation of (+)-Cannabitriol and a racemic mixture , confirming the existence of enantiomeric forms.[2][4]

Based on the core structure and the identified stereocenters, the primary isomers of this compound include:

-

(9S,10S)-Cannabitriol

-

(9R,10R)-Cannabitriol

-

(9S,10R)-Cannabitriol (a diastereomer)

-

(9R,10S)-Cannabitriol (a diastereomer)

The trans and cis nomenclature is also used to describe the relative orientation of the hydroxyl groups at C-9 and C-10.

Physicochemical Properties of this compound Isomers

Detailed experimental data on the physicochemical properties of individual this compound isomers are sparse in publicly available literature. However, based on the general properties of cannabinoids and the available information, the following table summarizes the known and predicted characteristics. Further experimental validation is required to provide a complete comparative profile.

| Property | (9S,10S)-Cannabitriol (Predicted/Inferred) | (+)-Cannabitriol (Experimental/Inferred) | Racemic this compound (Experimental/Inferred) |

| Molecular Formula | C₂₁H₃₀O₄ | C₂₁H₃₀O₄ | C₂₁H₃₀O₄ |

| Molecular Weight | 346.47 g/mol | 346.47 g/mol | 346.47 g/mol |

| IUPAC Name | (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol | Not specified | Mixture of enantiomers |

| CAS Number | 74184-29-5 | Not specified | 11003-36-4 |

| Melting Point | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not reported | Not reported |

| Optical Rotation | Not reported | Positive (+) | 0° (racemic mixture) |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform), sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of cannabinoid isomers.

¹H-NMR: The proton NMR spectrum of a this compound isomer is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the protons of the pentyl side chain, the methyl groups, and the protons on the dibenzo[c]chromene core. The chemical shifts and coupling constants of the protons at and near the C-9 and C-10 stereocenters are particularly important for distinguishing between cis and trans diastereomers.

¹³C-NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-9 and C-10) are sensitive to the stereochemistry.

| ¹³C NMR Chemical Shifts for trans-Cannabitriol |

| Carbon Atom |

| C-1 |

| C-2 |

| C-3 |

| C-4 |

| C-4a |

| C-6 |

| C-6a |

| C-7 |

| C-8 |

| C-9 |

| C-10 |

| C-10a |

| C-1' |

| C-2' |

| C-3' |

| C-4' |

| C-5' |

| 6-CH₃ |

| 9-CH₃ |

Note: The above data is compiled from analogous structures and publicly available partial data. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would be expected to show characteristic losses of water, methyl groups, and cleavage of the pentyl side chain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of specific this compound isomers are not extensively documented in readily accessible literature. However, general methodologies for cannabinoid isolation and synthesis can be adapted.

General Protocol for Isolation of Cannabinoids from Cannabis sativa

This protocol outlines a general procedure for the extraction and chromatographic separation of cannabinoids. Optimization is required for the specific isolation of CBT isomers.

Workflow for Cannabinoid Isolation

Caption: General workflow for the isolation of cannabinoids from Cannabis sativa.

Methodology:

-

Extraction: The dried and ground plant material is subjected to extraction using a suitable solvent (e.g., ethanol, hexane) or supercritical CO₂ to obtain a crude extract.[5]

-

Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate lipids and waxes, which are then removed by filtration.

-

Chromatography: The resulting extract is concentrated and subjected to chromatographic separation. This can be performed using various techniques:

-

Flash Chromatography: A silica gel column is typically used with a non-polar mobile phase (e.g., hexane) and a gradient of a more polar solvent (e.g., ethyl acetate) is introduced to elute compounds of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound isomers. Fractions containing the desired compounds are then combined and the solvent is evaporated.

General Approach for the Synthesis of Cannabinoids

The chemical synthesis of specific cannabinoid isomers often involves stereoselective reactions. A common strategy is the condensation of a resorcinol derivative with a chiral terpenoid building block.

Synthetic Strategy for Cannabinoids

References

- 1. realmofcaring.org [realmofcaring.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 11003-36-4 | Benchchem [benchchem.com]

- 4. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 5. Buy this compound | 11003-36-4 [smolecule.com]

An In-depth Technical Guide on Cannabitriol's Role in the Endocannabinoid System: A Framework for Future Research

Foreword: Scientific understanding of Cannabitriol (CBT) is in its infancy. This document serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the current, limited knowledge of CBT and providing a comprehensive overview of the endocannabinoid system (ECS) as a framework for future investigation. The experimental protocols and signaling pathways detailed herein are well-established for other cannabinoids and are presented to guide the future elucidation of CBT's mechanism of action.

Introduction to this compound (CBT)

This compound (CBT) is a minor phytocannabinoid first identified in 1966.[1] It is considered a metabolite or oxidation product of tetrahydrocannabinol (THC) and is found in trace amounts in the Cannabis sativa plant.[1][2] Its structural similarity to THC, the primary psychoactive component of cannabis, has prompted interest in its potential biological activity.[2][3] However, due to its low natural abundance, research into its pharmacological properties has been significantly limited.[2][4]

Preliminary studies and anecdotal reports suggest that CBT is non-intoxicating and may modulate the psychoactive effects of THC.[2][3] There is very little research on the effects of CBT on the human body, meaning that little is known about its potential therapeutic properties and side effects.[4] Some early research hinted at potential anti-inflammatory, anticonvulsant, and antibacterial properties, but these findings have not been extensively explored.[4] More recent interest has focused on its potential as an antiestrogen and aromatase inhibitor.[1]

A significant knowledge gap exists regarding CBT's interaction with the endocannabinoid system. Its mechanism of action remains largely unknown, and there is a notable absence of quantitative data on its binding affinities for cannabinoid receptors and its effects on endocannabinoid metabolic enzymes.[2] This guide aims to provide the necessary background and technical framework to stimulate and guide future research in this area.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network crucial for maintaining physiological homeostasis.[5][6] The primary components of the ECS are:

-

Cannabinoid Receptors: The main receptors of the ECS are the G protein-coupled receptors (GPCRs) CB1 and CB2.

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), they are involved in regulating mood, appetite, pain sensation, and memory.[5][7]

-

CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is mainly associated with modulating immune responses and inflammation.[5][7]

-

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that activate cannabinoid receptors. The two most well-characterized are:

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of ECS signaling.

Quantitative Analysis of Cannabinoid-ECS Interactions

A critical step in characterizing any cannabinoid is to quantify its interaction with the core components of the ECS. This is typically achieved through receptor binding and enzyme inhibition assays. While this data is currently unavailable for this compound, the following tables provide examples of such data for other well-studied cannabinoids to serve as a template for future CBT research.

Table 1: Comparative Binding Affinities of Select Cannabinoids for CB1 and CB2 Receptors

| Cannabinoid | Type | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| Anandamide (AEA) | Endocannabinoid | 89.0 | 371.0 |

| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472.0 | 1400.0 |

| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | 40.7 | 36.4 |

| Cannabidiol (CBD) | Phytocannabinoid | >10,000 | >10,000 |

| CP-55,940 | Synthetic | 0.58 | 0.68 |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity. Data is compiled from various sources for illustrative purposes and may vary between experimental conditions.

Table 2: Comparative Inhibitory Activity of Select Compounds on FAAH and MAGL

| Compound | Target Enzyme | IC₅₀ (nM) |

| URB597 | FAAH | 4.6 |

| JZL184 | MAGL | 8.0 |

| JZL195 | FAAH/MAGL (Dual) | FAAH: 2.0, MAGL: 4.0 |

| Cannabidiol (CBD) | FAAH | Weak inhibitor |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is compiled from various sources for illustrative purposes.

Signaling Pathways of the Endocannabinoid System

Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. These pathways ultimately modulate neurotransmitter release, gene expression, and cellular activity. The diagrams below illustrate the canonical signaling pathways of the ECS. The specific pathways engaged by this compound, and whether it acts as an agonist, antagonist, or allosteric modulator, remain to be determined.

Experimental Protocols for Characterizing this compound

To elucidate the role of CBT within the endocannabinoid system, standardized experimental protocols are required. The following sections detail the methodologies for key assays.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound (e.g., CBT) for CB1 or CB2 receptors by measuring its ability to displace a high-affinity radiolabeled ligand.[9][10]

-

Objective: To determine the inhibition constant (Kᵢ) of CBT for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.[10]

-

Radioligand (e.g., [³H]CP-55,940).[10]

-

Test compound (CBT) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[11]

-

Washing Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).[11]

-

Glass fiber filters and a cell harvester for vacuum filtration.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubate receptor-expressing membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (CBT).

-

Allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold washing buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value from the competition curve (log concentration of CBT vs. percentage of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

FAAH and MAGL Enzyme Inhibition Assays

These assays measure the ability of a test compound to inhibit the activity of the endocannabinoid-degrading enzymes FAAH and MAGL.

-

Objective: To determine the IC₅₀ of CBT for FAAH and MAGL.

-

Methodology (Fluorescence-based):

-

Principle: A fluorogenic substrate is used that, when cleaved by the enzyme, releases a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.[12][13]

-

Materials:

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound (CBT) or vehicle control in a 96-well plate.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial rate of the reaction for each concentration of CBT.

-

Plot the reaction rate as a function of the logarithm of the CBT concentration to determine the IC₅₀ value.

-

-

Future Research Directions and Conclusion

Key research priorities should include:

-

Systematic Screening: Perform comprehensive binding and functional assays to determine if CBT interacts directly with CB1, CB2, or other related receptors (e.g., GPR55, TRPV channels).

-

Enzymatic Profiling: Quantify the inhibitory effects of CBT on FAAH and MAGL to understand its potential to modulate endocannabinoid tone.

-

In Vivo Studies: Should in vitro activity be confirmed, subsequent animal studies will be necessary to investigate the physiological and behavioral effects of CBT and to validate its potential therapeutic applications.

By applying the established methodologies outlined in this guide, the scientific community can begin to systematically unravel the pharmacology of this compound, paving the way for a deeper understanding of its biological role and potential therapeutic utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newphaseblends.com [newphaseblends.com]

- 3. What Is this compound? Understanding the Differences Between CBT and CBD [happygardeneu.com]

- 4. What is the effect of Cannabinoids? (updated April 2023) [phytopluscbd.com]

- 5. benchchem.com [benchchem.com]

- 6. The endocannabinoid system, cannabis, and cannabidiol: Implications in urology and men's health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

Unraveling the Enigma of Cannabitriol (CBT): A Technical Guide to Its Putative Interactions with Signaling Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabitriol (CBT) is a minor phytocannabinoid found in Cannabis sativa. Despite its structural similarity to other well-characterized cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the specific molecular interactions and signaling pathways of CBT remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of CBT's putative interactions with key signaling proteins. Due to the scarcity of quantitative data, this document focuses on summarizing the proposed mechanisms of action and provides a comprehensive framework of detailed, hypothetical experimental protocols for researchers to rigorously investigate these interactions. This guide aims to serve as a foundational resource to stimulate and direct future research into the pharmacology of this compound.

Introduction

This compound (CBT) is a cannabinoid that, since its discovery, has remained in the shadow of its more famous relatives, THC and CBD.[1][2] Structurally similar to THC, it is considered a metabolite of the psychoactive compound.[3] However, preliminary research suggests that CBT does not produce intoxicating effects and may even counteract some of the psychoactive properties of THC.[1][4] The primary challenge in elucidating the bioactivity of CBT is its low abundance in most cannabis cultivars, which has historically limited its isolation and experimental characterization.[2]

Current literature points towards two main areas of putative interaction for CBT: the modulation of steroid hormone signaling and a potential, though poorly understood, interaction with the endocannabinoid system.[4][5] This guide will delve into these proposed interactions and, more importantly, will lay out a systematic and detailed roadmap for future experimental validation.

Putative Signaling Interactions of this compound

The current understanding of CBT's interactions with signaling proteins is based on a small number of in silico and preliminary in vitro studies. The following sections summarize these putative mechanisms.

Interaction with Steroid Hormone Signaling: Antiestrogen and Aromatase Inhibition

The most significant research into CBT's mechanism of action suggests its role as a modulator of estrogen signaling.[5] Computational studies, specifically molecular docking, have proposed that CBT can bind to the Estrogen Receptor alpha (ER-α), indicating potential as an ER-α inhibitor.[5] This antiestrogen activity is a promising area for cancer research, particularly for estrogen-dependent breast cancers.

Furthermore, in silico screening has identified CBT as a potential inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis.[6] One study demonstrated that CBT exhibited promising cytotoxicity in a brine shrimp lethality bioassay, with an LC50 value of 0.650±0.004 µg/ml.[6] While this is not a direct measure of aromatase inhibition, it provides preliminary evidence of its potential biological activity in this context. The proposed mechanism involves CBT binding to the active site of the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This dual action—inhibiting estrogen production and blocking the estrogen receptor—positions CBT as a compound of significant interest for endocrine therapies.

Interaction with the Endocannabinoid System

CBT's role within the endocannabinoid system (ECS) is less clear. A 2022 study indicated that CBT has minimal to no interaction with the cannabinoid receptor 1 (CB1), which explains its lack of psychoactive effects.[4] Its affinity for the cannabinoid receptor 2 (CB2), which is primarily involved in immune function, remains uninvestigated.[4] It is plausible that, like CBD, CBT may exert its effects through pathways independent of CB1 and CB2 receptors.[4]

There is also speculation that CBT contributes to the "entourage effect," a theory suggesting that various cannabis compounds work synergistically to produce a greater therapeutic effect than when used in isolation.[1]

Modulation of THC's Psychoactive Effects

Some research suggests that CBT, specifically its variant Cannabicitran (CBT-C), may mitigate the intoxicating effects of THC.[1] The proposed mechanism is that CBT could act as an "antidote" by inhibiting the chemical processes that lead to THC's psychoactive high.[4] However, the precise molecular targets and signaling pathways involved in this interaction have not been identified. This putative effect is of high interest for developing therapeutic applications of THC with a reduced side-effect profile.

Proposed Signaling Pathways (Hypothetical)

Based on the putative interactions, we can construct hypothetical signaling pathways to guide experimental design.

Caption: Hypothetical pathway of CBT as an aromatase inhibitor.

Caption: CBT's putative role in the canonical cannabinoid pathway.

Proposed Experimental Protocols for Characterizing CBT's Interactions

To move from putative to confirmed interactions, a systematic experimental approach is required. The following protocols provide a comprehensive workflow for researchers.

Caption: Proposed experimental workflow for investigating CBT.

Detailed Methodologies

4.1.1. Experiment 1: Determination of Binding Affinity using Competitive Radioligand Binding Assay

-

Objective: To quantify the binding affinity (Ki) of CBT for ER-α, Aromatase, CB1, and CB2 receptors.

-

Materials:

-

Purified recombinant human ER-α, Aromatase, CB1, and CB2 receptors (or membrane preparations from cells overexpressing these receptors).

-

Radioligands: [³H]-Estradiol (for ER-α), [³H]-Androstenedione (for Aromatase), [³H]-CP-55,940 (for CB1/CB2).

-

Pure CBT (>98% purity).

-

Assay Buffer (e.g., Tris-HCl with appropriate co-factors).

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Protocol:

-

Assay Setup: In a 96-well plate, combine receptor preparations, a fixed concentration of the respective radioligand (near its Kd), and serially diluted concentrations of unlabeled CBT. Include wells for total binding (no CBT) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place filters in scintillation vials with fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding. Plot the percentage of specific binding against the log concentration of CBT to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

-

4.1.2. Experiment 2: In Vitro Aromatase Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBT on aromatase activity.

-

Materials:

-

Human placental microsomes or recombinant human aromatase.

-

Substrate: Androstenedione.

-

Cofactor: NADPH.

-

Pure CBT.

-

Aromatase inhibitor (e.g., Letrozole) as a positive control.

-

Assay buffer.

-

Method for detecting estrogen production (e.g., tritiated water release assay or ELISA for estradiol).

-

-

Protocol:

-

Reaction Setup: In a reaction tube, combine the aromatase enzyme source, NADPH, and varying concentrations of CBT or the positive control.

-

Initiate Reaction: Add the androstenedione substrate to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction (e.g., by adding a strong acid or placing on ice).

-

Quantify Product: Measure the amount of estrogen produced using the chosen detection method.

-

Data Analysis: Plot the percentage of enzyme inhibition versus the log concentration of CBT. Fit the data to a dose-response curve to calculate the IC50 value.

-

4.1.3. Experiment 3: Cell-Based Signaling Assays

-

Objective: To investigate the downstream functional effects of CBT on estrogen and cannabinoid signaling pathways in a cellular context.

-

Example (Estrogen Signaling):

-

Cell Line: MCF-7aro (ER-positive breast cancer cells that overexpress aromatase).

-

Protocol:

-

Cell Culture: Culture MCF-7aro cells in appropriate media.

-

Treatment: Treat cells with varying concentrations of CBT, with and without an androgen substrate (e.g., testosterone). Include controls (vehicle, estrogen, aromatase inhibitor).

-

Endpoint Measurement (e.g., E-SCREEN assay): After a set incubation period (e.g., 6 days), measure cell proliferation using a method like the MTT assay.[8] A decrease in proliferation in the presence of testosterone would indicate aromatase inhibition.

-

Endpoint Measurement (e.g., Western Blot): Lyse the cells after a shorter treatment period (e.g., 24 hours) and perform Western blotting to measure the phosphorylation status of key signaling proteins downstream of ER-α, such as ERK1/2.

-

-

Data Presentation: Hypothetical Quantitative Data

The following tables are templates to illustrate how data from the proposed experiments could be structured. The values are purely hypothetical and for illustrative purposes.

Table 1: Hypothetical Binding Affinities (Ki) of this compound (CBT)

| Target Protein | Radioligand | Ki (nM) |

|---|---|---|

| Estrogen Receptor α (ER-α) | [³H]-Estradiol | 150 ± 25 |

| Aromatase (CYP19A1) | [³H]-Androstenedione | 450 ± 60 |

| Cannabinoid Receptor 1 (CB1) | [³H]-CP-55,940 | >10,000 |

| Cannabinoid Receptor 2 (CB2) | [³H]-CP-55,940 | 2,500 ± 300 |

Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound (CBT)

| Assay | Cell Line / Enzyme Source | Measured Parameter | IC50 / EC50 (µM) |

|---|---|---|---|

| Aromatase Inhibition | Human Placental Microsomes | Estradiol Production | 2.5 ± 0.4 |

| Cell Proliferation (E-SCREEN) | MCF-7aro | Cell Viability | 5.2 ± 0.8 |

| cAMP Accumulation | HEK-293 (CB2 expressing) | cAMP Levels | No significant effect |

Conclusion and Future Directions

This compound remains a frontier in cannabinoid research. The preliminary evidence suggesting its role as an antiestrogen and aromatase inhibitor, coupled with its potential to modulate THC's psychoactivity, makes it a compelling candidate for further investigation. The lack of comprehensive data necessitates a structured research effort, as outlined in this guide.

Future research should prioritize:

-

Systematic Screening: Performing binding and functional assays against a broad panel of receptors and enzymes to identify primary and secondary targets.

-

In Vivo Studies: Validating the in vitro findings in animal models of breast cancer and THC-induced psychoactivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing CBT analogs to optimize potency and selectivity for identified targets.

By following the experimental frameworks proposed herein, the scientific community can begin to systematically unravel the pharmacology of this compound, potentially unlocking new therapeutic avenues in oncology and beyond.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. CBT: Focus on the this compound molecule [magna-cbd.com]

- 3. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]

- 4. arvanna.com [arvanna.com]

- 5. bluelight.org [bluelight.org]

- 6. realmofcaring.org [realmofcaring.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Cannabitriol in Cannabis Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabitriol (CBT) is a minor cannabinoid found in cannabis extracts that is gaining interest within the research and drug development community. Accurate and precise quantification of CBT is crucial for understanding its potential therapeutic effects, ensuring product consistency, and for overall quality control in cannabis-based formulations. These application notes provide a detailed protocol for the quantification of this compound and other cannabinoids in cannabis extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on the validated method described by Hewavitharana et al. (2022), which allows for the simultaneous quantification of 17 cannabinoids.[1][2]

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) to separate, identify, and quantify this compound and other cannabinoids in extracts. The sample is first extracted with an organic solvent, followed by dilution to bring the analyte concentrations within the calibration range. The extract is then injected into the LC-MS system. The HPLC separates the different cannabinoids based on their polarity. The mass spectrometer then detects and quantifies the individual compounds based on their mass-to-charge ratio.

Apparatus and Reagents

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system

-

Time-of-Flight Mass Spectrometer (TOF-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Syringe filters (0.22 µm)

-

HPLC vials

Reagents

-

This compound (CBT) analytical reference standard (e.g., from Cayman Chemical or Cerilliant)

-

Internal Standard (IS), e.g., Ibuprofen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Cannabis extract sample

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol.

-

Working Standard Stock Solution (0.025 mg/mL): Dilute the primary stock solution with methanol to prepare a working standard stock solution of 0.025 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Ibuprofen) in methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard stock solution with methanol to cover the desired concentration range. Add a constant amount of the internal standard to each calibration standard.

Sample Preparation

The following workflow outlines the sample preparation procedure:

-

Accurately weigh approximately 100 mg of the cannabis extract.

-

Add 10 mL of methanol to the extract.

-

Vortex the mixture thoroughly to ensure complete dissolution.

-

Centrifuge the sample to pellet any insoluble material.

-

Carefully collect the supernatant.

-

Dilute the supernatant with methanol to a concentration within the calibration range.[1]

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Instrumental Analysis: LC-MS

The following diagram illustrates the analytical workflow:

4.3.1. Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of 17 cannabinoids[1] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1 µL[1] |

| Column Temperature | 40 °C |

4.3.2. Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 315.2 for this compound[1] |

| Acquisition Mode | Full Scan or Targeted MS |

| Collision Energy | Optimized for fragmentation of target analytes |

Data Presentation

The following table summarizes the quantitative data for the 17 cannabinoids as reported in the validated method by Hewavitharana et al. (2022).

| Cannabinoid | Retention Time (min) | Precursor Ion (m/z) | LOD (pg) | LOQ (pg) | Recovery (%) | Linearity (R²) |

| CBDV | 4.8 | 287.2 | 20 | 66 | 95 | >0.99 |

| THCV | 5.6 | 301.2 | 18 | 60 | 98 | >0.99 |

| CBD | 6.5 | 315.2 | 25 | 83 | 102 | >0.99 |

| CBG | 6.6 | 317.2 | 22 | 73 | 99 | >0.99 |

| Δ8-THC | 6.9 | 315.2 | 15 | 50 | 101 | >0.99 |

| Δ9-THC | 7.1 | 315.2 | 12 | 40 | 105 | >0.99 |

| CBC | 7.3 | 315.2 | 11 | 37 | 108 | >0.99 |

| CBN | 7.5 | 311.2 | 14 | 46 | 103 | >0.99 |

| This compound (CBT) | 7.8 | 315.2 | 30 | 100 | 97 | >0.99 |

| CBL | 8.2 | 315.2 | 28 | 93 | 96 | >0.99 |

| CBDA | 9.1 | 359.2 | 45 | 150 | 92 | >0.99 |

| CBGA | 9.3 | 361.2 | 50 | 167 | 90 | >0.99 |

| THCA | 9.8 | 359.2 | 35 | 117 | 94 | >0.99 |

| CBCA | 10.2 | 359.2 | 40 | 133 | 91 | >0.99 |

| CBLA | 10.5 | 359.2 | 55 | 183 | 88 | >0.99 |

| CBDVA | 8.5 | 331.2 | 60 | 200 | 85 | >0.99 |

| THCVA | 9.5 | 345.2 | 155 | 520 | 87 | >0.99 |

| (Data extracted and adapted from Hewavitharana et al., 2022)[1][2] |

Conclusion

The described LC-MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and 16 other cannabinoids in cannabis extracts. Adherence to the detailed protocols for sample preparation and instrumental analysis is critical for obtaining accurate and reproducible results. This methodology is well-suited for research, quality control, and drug development applications involving cannabis-derived products.

References

Application Notes and Protocols for the Laboratory Synthesis and Research of Cannabitriol (CBT)

For Researchers, Scientists, and Drug Development Professionals